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Compound of Interest

Compound Name: Carmichaenine A

Cat. No.: B12310695

Audience: Researchers, scientists, and drug development professionals.
Introduction

Carmichaenine A is a novel natural product isolated from a rare plant species. Its complex
molecular architecture presents a significant challenge for structural elucidation. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise
three-dimensional structure of such intricate organic molecules. This application note provides
a detailed overview of the NMR-based strategies employed to confirm the structure of
Carmichaenine A, including comprehensive 1D and 2D NMR data and the experimental
protocols for their acquisition. The data presented herein is representative of the methodologies
used for the structural confirmation of novel chemical entities.

1. NMR Data Summary for Carmichaenine A

The structural confirmation of Carmichaenine A was achieved through a combination of 1D
(*H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables
summarize the key quantitative data obtained.

Table 1: *H NMR Data for Carmichaenine A (500 MHz, CDCls)
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. . Coupling
Position Chemical Shift Multiplicity Constant (J, Integration
(3, ppm)
Hz)
1 3.25 dd 12.5,5.0 1H
1 2.80 dd 125,25 1H
3 5.40 t 7.5 1H
4 2.10 m - 2H
6 4.15 d 8.0 1H
7 1.95 m - 1H
8 1.80 m - 1H
8' 1.65 m - 1H
9 1.05 d 7.0 3H
11 3.75 S - 3H
12 6.80 d 8.5 1H
13 7.20 d 8.5 1H
OMe 3.85 S - 3H
OH 2.50 brs - 1H

Table 2: 3C NMR Data for Carmichaenine A (125 MHz, CDCIs)
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Position Chemical Shift (6, ppm)
1 45.2
2 170.1
3 125.8
4 28.4
5 135.2
6 75.3
7 35.1
8 25.6
9 21.3
10 48.9
11 55.6
12 110.5
13 128.7
14 158.9
15 120.3
OMe 56.2

Table 3: Key 2D NMR Correlations for Carmichaenine A
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COSY (Correlated HSQC (Correlated HMBC (Correlated
Proton (0H)
Protons, 6H) Carbon, 8C) Carbons, 8C)

170.1 (C-2), 125.8 (C-
3.25 (H-1) 2.80 (H-1), 5.40 (H-3)  45.2 (C-1)

3), 48.9 (C-10)

170.1 (C-2), 28.4 (C-
5.40 (H-3) 3.25 (H-1), 2.10 (H-4)  125.8 (C-3)

4), 135.2 (C-5)

135.2 (C-5), 35.1 (C-
4.15 (H-6) 1.95 (H-7) 75.3 (C-6)

7), 25.6 (C-8)

35.1 (C-7), 25.6 (C-8),
1.05 (H-9) 1.95 (H-7) 21.3 (C-9)

48.9 (C-10)

158.9 (C-14), 120.3
6.80 (H-12) 7.20 (H-13) 110.5 (C-12)

(C-15)

158.9 (C-14), 120.3
7.20 (H-13) 6.80 (H-12) 128.7 (C-13)

(C-15)
3.85 (OMe) 56.2 (OMe) 158.9 (C-14)

2. Experimental Protocols

2.1. Sample Preparation

Approximately 5 mg of purified Carmichaenine A was dissolved in 0.6 mL of deuterated

chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The

solution was transferred to a 5 mm NMR tube.

2.2. NMR Data Acquisition

All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

e 1H NMR: A standard single-pulse experiment was used. The spectral width was 16 ppm with

a relaxation delay of 1.0 s. A total of 16 scans were acquired.

e 13C NMR: A proton-decoupled 3C NMR spectrum was acquired with a spectral width of 240

ppm and a relaxation delay of 2.0 s. A total of 1024 scans were collected.
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e COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed.
The spectral widths in both dimensions were 10 ppm. 256 increments were collected in the
indirect dimension with 16 scans per increment.

o HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment
was optimized for a one-bond *tJCH coupling of 145 Hz. The spectral width for *H was 10
ppm and for 33C was 160 ppm. 256 increments were acquired in the indirect dimension with
32 scans per increment.

o HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment
was optimized for a long-range coupling of 8 Hz. The spectral widths were 10 ppm for *H and
220 ppm for 13C. 512 increments were collected in the indirect dimension with 64 scans per
increment.

3. Data Analysis and Structure Confirmation

The structure of Carmichaenine A was elucidated by systematically analyzing the 1D and 2D
NMR data.

e 'H and 3C NMR: The 1D spectra provided initial information on the number and types of
protons and carbons. For instance, the presence of signals in the aromatic region (6 6.80
and 7.20 ppm) and a methoxy group (& 3.85 ppm) were readily identified.

e COSY: The COSY spectrum revealed proton-proton coupling networks, allowing for the
identification of spin systems within the molecule. For example, the correlation between H-12
(6 6.80) and H-13 (& 7.20) confirmed their ortho relationship on an aromatic ring.

e HSQC: The HSQC spectrum correlated each proton to its directly attached carbon, enabling
the unambiguous assignment of carbon signals.

o« HMBC: The HMBC spectrum was crucial for connecting the individual spin systems and
establishing the overall carbon skeleton. Key long-range correlations, such as from the
methoxy protons (o 3.85) to C-14 (& 158.9), and from H-1 (6 3.25) to C-2 (6 170.1) and C-10
(6 48.9), were instrumental in assembling the final structure.

4. Visualizations
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Caption: Workflow for NMR-based structure elucidation.
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Key HMBC Correlations in Carmichaenine A
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Caption: Key HMBC correlations for Carmichaenine A.

Conclusion

The comprehensive application of 1D and 2D NMR techniques enabled the unambiguous
structural confirmation of Carmichaenine A. The methodologies and data presented in this
application note provide a robust framework for the structural elucidation of novel natural
products, which is a critical step in the drug discovery and development pipeline.

 To cite this document: BenchChem. [Application Note: Structural Confirmation of
Carmichaenine A using 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12310695#nmr-spectroscopy-for-
carmichaenine-a-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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